(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 6-hydroxy-2-naphthaldehyde in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging applications due to its unique photophysical properties.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone can be compared with other similar compounds, such as:
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a pyridinyl group instead of a hydroxynaphthalenyl group, leading to different chemical and biological properties.
(4-Fluorophenyl)(6-methoxynaphthalen-2-yl)methanone: The presence of a methoxy group instead of a hydroxyl group can affect the compound’s reactivity and applications.
Properties
CAS No. |
142776-98-5 |
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Molecular Formula |
C17H11FO2 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H11FO2/c18-15-6-3-11(4-7-15)17(20)14-2-1-13-10-16(19)8-5-12(13)9-14/h1-10,19H |
InChI Key |
GSIWCWHWIBQNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O)F |
Origin of Product |
United States |
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